molecular formula C13H11N3O4 B8128442 (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid

Cat. No.: B8128442
M. Wt: 273.24 g/mol
InChI Key: ZEGIDEYRSJSRFJ-UHFFFAOYSA-N
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Description

(4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid: is a synthetic organic compound characterized by its pyrimidine ring structure with a benzoylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzoylamino Group: The benzoylamino group is introduced via an acylation reaction, where benzoyl chloride reacts with the amino group on the pyrimidine ring in the presence of a base such as pyridine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the ac

Properties

IUPAC Name

2-(4-benzamido-2-oxopyrimidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-11(18)8-16-7-6-10(15-13(16)20)14-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGIDEYRSJSRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The product from Example 18 is dissolved in trifluoroacetic acid (170 ml) and left at room temperature for 1 h 45 min. Subsequently, the mixture is codistilled five times with toluene and the product is dried in a desiccator over phosphorus pentoxide/potassium hydroxide for 24 h. Yield: 11.8 g (93%).
Name
product
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0 (± 1) mol
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reactant
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170 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Compound 7 (1.38 g, 4.6 mmol) and NaOH (0.36 g, 9.2 mmol) were dissolved in water (10 mL) and the solution was stirred at room temperature for 2 h. Then the pH was adjusted to 3 using 1M HCl. The precipitate formed was separated by filtration, washed with 5 mL water and dried in vacuo to afford 3 as a white solid (1.16 g, 92%); ESI-MS m/z 274 [M+H]+; 1H NMR (400 MHz, D2O, sodium salt): δ7.78 (d, 1H, J=7.2 Hz), 7.75 (d, 2H, J=7.2H), 7.55 (t, 1H, J=7.2 Hz), 7.39 (t, 2H, J=7.2 Hz), 7.19 (d, 1H, J=7.2 Hz), 4.31 (s, 2H).
Name
Compound 7
Quantity
1.38 g
Type
reactant
Reaction Step One
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Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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Yield
92%

Synthesis routes and methods III

Procedure details

To a solution of (1) (10 g, 38 mmol) in 10 mL pyridine was added 6.6 g (47 mmol) of benzoyl chloride and stirred overnight at room temperature. The solution was evaporated under reduced pressure. The residue was dissolved in 1 M KOH and stirred for 3 h after which the Ph was adjusted to 2 with conc. HCl. The target compound (2) precipitated out. Yield: 9.3 g (90%). 1H NMR (d6-DMSO): δ 4.59 (s, 2 H, CH2O), 7.31 (d, 1 H, H5), 7.5-8.2 (7 H, aromatic, NH, H6). MS (FAB) m/z 273 (M+H)+ (calcd 273).
Name
( 1 )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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